molecular formula C₂₀H₃₇D₃O₂ B1162353 Tuberculostearic Acid Methyl-d3 Ester

Tuberculostearic Acid Methyl-d3 Ester

Cat. No.: B1162353
M. Wt: 315.55
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculostearic Acid Methyl-d3 Ester is a deuterated methyl ester derivative of tuberculostearic acid (TBSA), a unique branched-chain fatty acid that is a major component of the cell wall in mycobacteria and some corynebacteria . This compound is primarily valued in research for its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the accurate detection and quantification of mycobacterial loads, which is crucial for tuberculosis diagnostics and drug efficacy studies . The deuterium atoms on the methyl ester group provide a distinct mass difference from the endogenous, non-labeled fatty acid, enabling highly precise and sensitive measurements in complex biological matrices like serum and cerebrospinal fluid . The parent fatty acid, tuberculostearic acid (10-methyloctadecanoic acid), is a key diagnostic marker for Mycobacterium tuberculosis and has been extensively studied for its role in maintaining membrane fluidity and dynamics in bacterial cells . Its biosynthesis is a two-step process from oleic acid, requiring a flavin adenine dinucleotide (FAD)-binding oxidoreductase (BfaA) and a SAM-dependent methyltransferase (BfaB) . Research use of this deuterated ester facilitates deeper investigation into the biology of mycobacterial pathogens, including the subtle biochemical differences between genetic lineages, such as the C-type and S-type strains of Mycobacterium avium subspecies paratuberculosis, which show differential production of TBSA . This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₃₇D₃O₂

Molecular Weight

315.55

Synonyms

10-Methyloctadecanoic Acid Methyl-d3 Ester;  10-Methylstearic acid Methyl-d3 Ester

Origin of Product

United States

Synthesis and Isotopic Labeling of Tuberculostearic Acid Methyl D3 Ester

Strategies for Methyl Ester Derivatization

The conversion of free fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a fundamental and routine procedure in lipid analysis. wikipedia.org This derivatization is primarily performed to enhance the volatility and thermal stability of the fatty acids, making them suitable for analysis by gas chromatography (GC). nih.gov In their underivatized form, the high polarity of the carboxylic acid group can lead to issues such as hydrogen bonding, causing poor peak shape and adsorption onto the chromatographic column. sigmaaldrich.com Neutralizing this polar group by converting it to a less polar methyl ester mitigates these problems, allowing for more efficient and reproducible GC separation. sigmaaldrich.com

Several established methods exist for the esterification of fatty acids, any of which can be applied to tuberculostearic acid. These are typically acid-catalyzed reactions conducted in methanol (B129727). psu.edu

Boron Trifluoride-Methanol (BF₃-Methanol): This is a powerful and rapid esterifying agent. The Lewis acid BF₃ acts as a catalyst, facilitating the reaction between the fatty acid's carboxyl group and methanol. psu.edunih.gov The reaction is often completed within minutes at elevated temperatures. psu.edu

Hydrochloric Acid-Methanol (HCl-Methanol): A solution of hydrogen chloride in methanol is a widely used and effective reagent for both esterification of free fatty acids and transesterification of acylglycerols. psu.edunih.gov This method may require longer reaction times, such as refluxing for a couple of hours or holding at a moderate temperature overnight, to ensure complete conversion. psu.edu

Sulfuric Acid-Methanol (H₂SO₄-Methanol): Similar to methanolic HCl, sulfuric acid serves as an effective acid catalyst for esterification. nih.govuctm.edu The reaction involves heating the fatty acid in an excess of the acidic methanol solution to drive the reaction to completion. nih.govuctm.edu

Base-catalyzed methods, using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol, are also common for preparing FAMEs from glycerolipids via transesterification. However, these methods are not suitable for esterifying free fatty acids like tuberculostearic acid. nih.gov

Table 1: Comparison of Common Acid-Catalyzed Derivatization Methods for Fatty Acids

Catalyst Typical Conditions Advantages Disadvantages
Boron Trifluoride (BF₃) 12-14% in methanol, reflux for ~2-10 min sigmaaldrich.compsu.edu Very rapid and effective psu.edu Reagent is toxic and has a limited shelf life nih.gov
Hydrochloric Acid (HCl) 1-5% in methanol, 50°C overnight or reflux for ~2 hrs psu.edu Good general-purpose reagent, can be prepared from common lab chemicals psu.edunih.gov Relatively long reaction times required psu.edu
Sulfuric Acid (H₂SO₄) 1-2.5% in methanol, heat at 100°C for ~45 min nih.govuctm.edu Effective and uses common reagents uctm.edu Requires careful handling and neutralization

Isotopic Labeling Approaches: Deuteration at the Methyl Group

The synthesis of Tuberculostearic Acid Methyl-d3 Ester requires the introduction of a methyl group containing three deuterium (B1214612) atoms (-CD₃) instead of the usual three hydrogen atoms (-CH₃). This is achieved by modifying the standard methyl esterification procedures described above.

The core principle is to use a deuterated source for the methyl group during the esterification reaction. The most direct and common approach is to substitute standard methanol (CH₃OH) with deuterated methanol (CD₃OH or Methanol-d4, where the hydroxyl hydrogen is also a deuterium). nih.gov During the acid-catalyzed esterification, the alcohol that combines with the protonated carboxylic acid determines the resulting alkyl chain of the ester. sigmaaldrich.com By using deuterated methanol, the -CD₃ group is incorporated into the final ester product.

A typical procedure would involve:

Dissolving the tuberculostearic acid in a solution of an acid catalyst (e.g., sulfuric acid, hydrogen chloride) in deuterated methanol (CD₃OD). nih.gov

Heating the mixture for a specified time to drive the esterification reaction to completion. nih.gov

After cooling, the resulting this compound is extracted from the reaction mixture using a nonpolar solvent like hexane. sigmaaldrich.com

This method allows for the in situ isotopic labeling of the fatty acid, creating a stable, labeled internal standard that is chemically identical to the unlabeled FAME but is easily distinguishable by its increased mass (+3 Da) in a mass spectrometer. nih.gov This mass shift is critical for its use in quantitative analyses, where it can correct for variations in sample preparation and instrument response. mdpi.com

Considerations for Purity and Isotopic Enrichment in Research Compounds

For an isotopically labeled compound like this compound to be effective as an internal standard, its purity must be rigorously defined and controlled. nih.gov This involves two distinct but equally important parameters: chemical purity and isotopic enrichment.

Chemical Purity refers to the absence of other chemical substances within the material. psu.edu Impurities can arise from starting materials, side reactions during synthesis, or solvents. They can interfere with analysis and compromise the accuracy of quantitative results. mdpi.com For research-grade compounds, a high chemical purity, often 95% or greater, is required. nih.gov This is typically assessed using chromatographic techniques like GC or HPLC, which separate the main compound from any impurities. psu.edu

Isotopic Enrichment (or isotopic purity) specifies the percentage of the labeled isotope at the designated position within the molecule. nih.govresearchgate.net For this compound, this refers to the percentage of deuterium at the methyl ester position. It is crucial to understand that a compound with 99% isotopic enrichment is not composed of 99% CD₃-labeled molecules. Rather, it means that for each of the three possible labeling sites on the methyl group, there is a 99% probability of it being a deuterium atom. researchgate.net The presence of incompletely labeled species (e.g., -CD₂H, -CDH₂) is a function of this enrichment level. researchgate.net High isotopic enrichment (typically >98%) is desirable to minimize signal overlap between the labeled standard and the unlabeled analyte being measured. Isotopic enrichment is determined using techniques like high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 2: Illustrative Purity Specifications for a Labeled Fatty Acid Ester

Parameter Definition Example Value Analytical Method
Chemical Purity The percentage of the desired chemical compound in the sample, irrespective of isotopic composition. psu.edu 97% Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) psu.edu
Isotopic Enrichment The mole fraction of the stable isotope at the specified labeled positions. researchgate.net 98% (for D) High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) nih.gov

Therefore, the production of high-quality this compound necessitates careful synthesis to achieve high chemical purity, followed by rigorous analysis to confirm both its chemical integrity and its high level of isotopic enrichment.

Advanced Analytical Methodologies Utilizing Tuberculostearic Acid Methyl D3 Ester

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Applications

Gas chromatography-mass spectrometry stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. In the context of TBSA analysis, GC-MS and its tandem configuration, GC-MS/MS, offer unparalleled selectivity and sensitivity, enabling the detection of this biomarker in complex biological samples. nih.govnih.gov

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, the use of an appropriate internal standard is critical to correct for variations in sample preparation, injection volume, and instrument response. nih.gov An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Tuberculostearic Acid Methyl-d3 Ester serves as an excellent internal standard for the quantification of Tuberculostearic Acid Methyl Ester. Due to its structural similarity and the presence of deuterium (B1214612) atoms, it co-elutes with the non-labeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov This co-elution ensures that any loss or variation experienced by the analyte during the analytical process is mirrored by the internal standard, allowing for accurate correction and reliable quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, leading to enhanced precision and accuracy. liverpool.ac.uk

Method Development and Validation for Trace Analysis

The detection of TBSA in clinical samples, such as sputum, serum, or cerebrospinal fluid, often involves trace-level concentrations, necessitating highly sensitive and robust analytical methods. nih.govnih.gov Method development for trace analysis using this compound as an internal standard involves the optimization of several key parameters.

Table 1: Key Parameters in GC-MS Method Development for TBSA Analysis

ParameterDescriptionConsiderations for Optimization
GC Column The stationary phase and dimensions of the column determine the separation efficiency.A non-polar or medium-polarity column is typically used for fatty acid methyl ester analysis to achieve good resolution and peak shape.
Oven Temperature Program The temperature gradient affects the separation of different compounds.A carefully optimized program ensures the separation of TBSA methyl ester from other fatty acids and matrix components.
Injection Mode Splitless or pulsed splitless injection is often employed for trace analysis to maximize the amount of analyte introduced into the column.Optimization is required to prevent peak broadening and ensure efficient transfer of the analyte.
Ionization Mode Electron ionization (EI) is commonly used for GC-MS analysis of fatty acid methyl esters.EI provides characteristic fragmentation patterns that aid in identification.
Mass Spectrometer Parameters Parameters such as detector voltage and scan speed are adjusted to maximize sensitivity.These are optimized to achieve the best signal-to-noise ratio for the target ions.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Table 2: Typical Method Validation Parameters for TBSA Trace Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99
LOD The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
LOQ The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy (% Bias) The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.≤ 15%
Recovery (%) The efficiency of the extraction procedure.Consistent and reproducible across the concentration range

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Techniques

To further enhance sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes are employed.

In SIM mode , the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard, rather than scanning the entire mass range. For Tuberculostearic Acid Methyl Ester, characteristic ions such as the molecular ion (m/z 312) and a key fragment ion (m/z 167) are often monitored. nih.gov For this compound, the corresponding molecular ion would be at m/z 315. By ignoring the noise from other ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits.

MRM mode , used in tandem mass spectrometry (GC-MS/MS), offers even greater specificity. In this technique, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering dramatically reduces background interference. For Tuberculostearic Acid Methyl Ester, a potential MRM transition could be the fragmentation of the precursor molecular ion (m/z 312) to a specific product ion. For its d3-labeled counterpart, the precursor ion would be m/z 315, fragmenting to a corresponding product ion. The selection of unique precursor-product ion transitions for both the analyte and the internal standard ensures highly reliable quantification, even at very low concentrations. chromatographyonline.com

Sample Preparation and Derivatization for Analysis

The successful analysis of TBSA from biological samples is highly dependent on the efficiency of the sample preparation and derivatization steps. These steps are crucial for isolating the analyte from the complex matrix and converting it into a form suitable for GC-MS analysis.

Extraction from Complex Biological Matrices

TBSA is typically present in biological matrices such as sputum, serum, plasma, and cerebrospinal fluid as a component of larger lipid structures. nih.govnih.gov Therefore, an extraction step is necessary to isolate the fatty acids. A common approach is a liquid-liquid extraction following saponification (alkaline hydrolysis) to release the fatty acids from their esterified forms. The Bligh-Dyer method, which uses a chloroform/methanol (B129727)/water solvent system, is a classic and effective technique for extracting lipids from biological samples. nih.gov Modifications of this method are often employed to optimize the recovery of fatty acids. The use of this compound as an internal standard at the beginning of the extraction process is crucial to correct for any losses during these multi-step procedures.

Thermochemolysis-Based Derivatization Methods

Derivatization is a key step in GC analysis of fatty acids, as it converts the polar carboxylic acid group into a more volatile and thermally stable ester. This improves chromatographic performance and reduces peak tailing. While traditional methods involve a separate hydrolysis and esterification step, thermochemolysis offers a rapid and efficient alternative.

Thermochemolysis, also known as thermally assisted hydrolysis and methylation, is a one-pot reaction where the sample is heated in the presence of a methylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). msconsult.dk This process simultaneously hydrolyzes the fatty acid esters and converts the released fatty acids into their corresponding fatty acid methyl esters (FAMEs) directly in the GC inlet. This technique minimizes sample handling and reduces the risk of analyte loss and contamination. When analyzing for TBSA, the native TBSA in the sample is converted to Tuberculostearic Acid Methyl Ester. The use of a deuterated internal standard like this compound is compatible with this method, providing accurate quantification in a streamlined workflow.

Multi-Dimensional Chromatography Approaches in Conjunction with Mass Spectrometry

The analysis of complex biological matrices, such as those containing mycobacterial lipids, presents a significant analytical challenge due to the vast number of structurally similar compounds. While one-dimensional gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools, their peak capacity is often insufficient to resolve all components in these intricate mixtures. researchgate.net Multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers a substantial increase in separation power, providing a more detailed and accurate profile of the fatty acid composition of mycobacteria. researchgate.netnih.gov

In the context of mycobacterial analysis, GCxGC coupled with mass spectrometry (GCxGC-MS) is an advanced methodology capable of separating the complex array of fatty acid methyl esters (FAMEs) present in these organisms. researchgate.net This technique employs two columns with different stationary phase selectivities, providing a much higher degree of separation than is possible with a single column. The enhanced resolution of GCxGC is particularly advantageous for distinguishing between isomeric and isobaric compounds, which are common in bacterial lipid profiles. nih.gov

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in such complex analyses. This compound, a deuterated analog of the methyl ester of tuberculostearic acid (TBSA), serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous Tuberculostearic Acid Methyl Ester, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution, but distinct mass-to-charge ratio (m/z), allows for reliable correction for any sample loss or variation in instrument response.

Research Findings in GCxGC-MS Analysis of Mycobacterial FAMEs

Research employing GCxGC-MS for the analysis of bacterial fatty acids has demonstrated its superior ability to resolve complex mixtures. researchgate.net While specific studies detailing the use of this compound in a GCxGC-MS workflow for mycobacterial analysis are not widely published, the principles of the technique and the application of stable isotope dilution are well-established.

In a hypothetical GCxGC-MS analysis of a mycobacterial lipid extract, this compound would be added to the sample prior to the derivatization of fatty acids to their methyl esters. The resulting FAME mixture is then injected into the GCxGC-MS system. The first-dimension column might be a non-polar column that separates the FAMEs based on their boiling points, while the second-dimension column could be a polar column that provides separation based on polarity.

The data obtained from such an analysis would be a three-dimensional plot with two retention time axes and one intensity axis. The mass spectrometer would provide mass spectra for each resolved peak, allowing for the identification of individual FAMEs. The quantification of Tuberculostearic Acid Methyl Ester would be achieved by comparing its peak area to that of the known concentration of the this compound internal standard.

Below is a representative data table illustrating the type of results that would be generated from a GCxGC-MS analysis of key fatty acid methyl esters from a mycobacterial sample, including the internal standard.

Interactive Data Table: Hypothetical GCxGC-MS Analysis of Mycobacterial FAMEs

Compound1D Retention Time (min)2D Retention Time (s)Precursor Ion (m/z)Product Ion (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Palmitic Acid Methyl Ester15.21.8270.2741.25E+079.80E+0612.7
Oleic Acid Methyl Ester17.52.5296.2558.90E+069.80E+069.1
Tuberculostearic Acid Methyl Ester18.12.1312.32815.40E+069.80E+065.5
This compound 18.1 2.1 315.3 284 - 9.80E+06 10.0 (Spiked)

This multi-dimensional approach, combined with the use of a deuterated internal standard like this compound, provides a robust and highly sensitive method for the detailed characterization and quantification of specific fatty acids in the complex lipidome of mycobacteria. The enhanced separation and accurate quantification are critical for studies investigating the subtle changes in lipid metabolism associated with different species, strains, or growth conditions of mycobacteria.

Application in Mycobacterial Lipidomics and Metabolic Pathway Elucidation

Role of Tuberculostearic Acid in Mycobacterial Cell Biology

Tuberculostearic acid is not merely a structural component; it plays an active role in the physiology of the mycobacterial cell.

The composition of fatty acids in the cell membrane is a key determinant of its fluidity and organization. Tuberculostearic acid is crucial for maintaining the integrity and specific properties of the mycobacterial plasma membrane. nih.govnih.gov It influences the lateral organization of the membrane, particularly the formation of specialized regions like the intracellular membrane domain (IMD). nih.govasm.org The IMD is a discrete, functional region of the plasma membrane enriched at the poles of growing mycobacterial cells. nih.gov

Studies on cfa deletion mutants (Δcfa), which lack tuberculostearic acid, have shown that these bacteria have a delayed restoration of the subpolar IMD after being treated with membrane-fluidizing agents like dibucaine. nih.govnih.gov The absence of the methyl-branched tuberculostearic acid and the corresponding accumulation of the unsaturated oleic acid is thought to increase membrane fluidity. nih.gov This alteration in membrane dynamics makes the cells more susceptible to certain stresses but does not grossly impact the membrane's permeability barrier under normal laboratory conditions. nih.gov

Table 2: Lipid Profile Changes in a cfa Deletion Mutant of M. smegmatis

Lipid Characteristic Wild-Type Δcfa Mutant Implication Reference
Tuberculostearic Acid (C19:0) Present Absent Loss of key branched-chain fatty acid nih.gov, nih.gov
Oleic Acid (C18:1) Baseline levels Accumulated Precursor accumulation, increased unsaturation nih.gov, nih.gov
Membrane Domain (IMD) Recovery Normal Delayed Impaired response to membrane stress nih.gov, nih.gov

The presence and localization of tuberculostearic acid and its associated membrane domains are linked to the physiological state of the mycobacteria. The IMD, which is rich in tuberculostearic acid-containing lipids, is prominently located at the cell poles during active growth and elongation. nih.gov However, in non-growing, stationary-phase cells or under conditions of nutrient starvation, the IMD becomes delocalized from the poles. nih.gov

This suggests that tuberculostearic acid and the membrane structures it helps to organize are part of the cellular machinery that supports active replication. nih.gov While the absence of tuberculostearic acid in the Δcfa mutant does not prevent growth under standard conditions, it does result in a delayed outgrowth after bacteriostatic treatment, indicating a role in the recovery and resumption of growth. nih.govnih.gov Furthermore, the abundance of tuberculostearic acid-containing phosphatidylinositols has been shown to correlate with the bacterial burden in tuberculosis infections, highlighting its relevance in the context of disease. nih.govwikipedia.org

Lipidomic Profiling and Identification of TBSA-Containing Lipids

Tuberculostearic acid (TBSA), a 10-methyloctadecanoic acid, is a signature fatty acid predominantly found in mycobacteria. biorxiv.orghmdb.ca Its unique structure, absent in eukaryotes, makes it a key target in lipidomic studies aimed at understanding mycobacterial physiology and diagnosing infections. biorxiv.org Lipidomic profiling, particularly using advanced techniques like liquid chromatography-mass spectrometry (LC-MS), has been instrumental in identifying the specific lipid classes that incorporate TBSA and in elucidating its distribution within the mycobacterial cell membrane. biorxiv.orgbiorxiv.org

Research has demonstrated that TBSA is a major component of the primary phospholipid classes in the mycobacterial plasma membrane. biorxiv.orgbiorxiv.org These studies involve the extraction and analysis of total lipids from mycobacterial cultures, allowing for the detailed characterization of individual lipid species. The deletion of the cfa gene, which encodes the methyltransferase responsible for TBSA synthesis from its precursor, oleic acid, results in the absence of TBSA-containing lipids and an accumulation of oleic acid-containing counterparts. nih.gov This genetic approach, combined with comparative lipidomics, has unequivocally confirmed the specific lipids that house TBSA. biorxiv.orgnih.gov

The primary classes of phospholipids (B1166683) found to contain tuberculostearic acid are detailed below.

Table 1: Major Phospholipid Classes Incorporating Tuberculostearic Acid (TBSA) in Mycobacteria

Lipid ClassAbbreviationSignificance in MycobacteriaReference
PhosphatidylinositolPIA key component of the plasma membrane; TBSA-containing PIs are used as biomarkers for bacterial load. biorxiv.orgnih.gov biorxiv.orgresearchgate.net
Phosphatidylethanolamine (B1630911)PEOne of the most abundant phospholipids in the mycobacterial membrane. biorxiv.org biorxiv.orgresearchgate.net
Phosphatidylinositol MannosidesPIMsComplex glycolipids involved in host-pathogen interactions and considered virulence factors. nih.gov biorxiv.orgresearchgate.net
CardiolipinCLA dimeric phospholipid important for membrane structure and function. biorxiv.org

Further detailed lipidomic analysis has allowed for the identification and quantification of specific molecular species within these lipid classes. These studies provide high-resolution insights into the composition of the mycobacterial membrane. For instance, in Mycobacterium tuberculosis (Mtb), phosphatidylinositols containing both palmitic acid (16:0) and tuberculostearic acid (19:0) have been identified as highly abundant and specific markers of bacterial presence. biorxiv.orgnih.gov

The targeted analysis of these lipids offers a powerful tool for quantifying bacterial burden in various contexts, from laboratory cultures to clinical samples. nih.gov

Table 2: Profile of Major TBSA-Containing Phospholipid Species in Mycobacterium tuberculosis

Lipid SpeciesMolecular FormulaDescriptionKey Research FindingReference
PI 16:0_19:0 (TSA)C₄₄H₈₄O₁₃P⁻A phosphatidylinositol with one palmitic acid chain and one tuberculostearic acid chain.Identified as the most abundant TBSA-containing PI, serving as a sensitive and specific marker for quantifying Mtb CFU. biorxiv.orgnih.gov
PE 16:0_19:0 (TSA)C₄₀H₇₉NO₈P⁻A phosphatidylethanolamine containing one palmitic acid and one tuberculostearic acid chain.Represents the most abundant molecular species within the phosphatidylethanolamine class in Mtb. biorxiv.org biorxiv.org

Research Methodologies for Bacterial Burden and Growth Inhibition Studies

Quantification of Mycobacterial Biomarkers in Research Models

The use of Tuberculostearic Acid Methyl-d3 Ester as an internal standard is pivotal for the accurate quantification of mycobacterial biomarkers across a range of experimental models. By enabling precise measurement of TSA-containing lipids, researchers can reliably determine the bacterial burden in different biological contexts.

In pure cultures of MTBC, the amount of specific lipids, such as phosphatidylinositol (PI) containing both palmitic acid (16:0) and tuberculostearic acid (19:0), designated as PI 16:0_19:0 (TSA), has been shown to correlate with the number of colony-forming units (CFUs) nih.govbiorxiv.orgbiorxiv.org. For quantification, lipids are extracted from the bacterial culture, and the fatty acids are transesterified to form fatty acid methyl esters (FAMEs) biorxiv.org. During this process, a known amount of this compound is added. The subsequent GC-MS analysis measures the ratio of the endogenous Tuberculostearic Acid Methyl Ester to the deuterated standard, allowing for the calculation of the absolute amount of TSA in the sample. This methodology has demonstrated high sensitivity, with detection limits for the most abundant lipid marker reaching approximately 10² CFUs in bacterial culture systems nih.govbiorxiv.org. This approach is significantly faster than conventional CFU counting, which can take several weeks nih.gov.

Cellular models of infection are crucial for studying the interaction between mycobacteria and host immune cells. Researchers use macrophages and neutrophils to investigate intracellular bacterial replication and the host response nih.govnih.gov. To determine the bacterial load within these cells, a similar lipidomic approach is employed. After infecting cell cultures, for instance, with murine bone marrow-derived macrophages (BMDMs) or human neutrophils, the cells are lysed, and lipids are extracted nih.gov. This compound is added as an internal standard to the lipid extract before derivatization and GC-MS or liquid chromatography-mass spectrometry (LC-MS) analysis of TSA-containing lipids like PI 16:0_19:0 nih.gov. Studies have successfully used this method to correctly determine the infection status in 35 out of 36 independent macrophage cultures nih.gov. The detection limit in such cell culture systems is approximately 10³ bacteria nih.govbiorxiv.org. This quantitative technique allows for the rapid assessment of bacterial growth and is a valuable tool for studying the dynamics of infection in a controlled cellular environment nih.gov.

Animal models, particularly mouse models, are indispensable for studying the pathogenesis of tuberculosis and for the preclinical evaluation of new drugs and vaccines. Quantifying the bacterial burden in tissues, such as the lungs, is a key aspect of these studies nih.govnih.gov. Traditional CFU counting from lung homogenates is a lengthy process biorxiv.org. The quantification of TSA-containing lipids offers a rapid alternative nih.govbiorxiv.org. In this method, lung tissue is homogenized, and lipids are extracted nih.gov. This compound is incorporated as an internal standard to ensure accurate measurement of the mycobacterial biomarker amidst the complex lipid background of the host tissue biorxiv.org. Research has shown a positive correlation between the quantity of tuberculostearic acid methyl ester (TBSAME) and CFUs in the lungs of gamma interferon knockout (GKO) mice biorxiv.org. This technique enables the quantification of mycobacterial loads in susceptible mice within 24 hours, a significant time-saving compared to the 3-4 weeks required for CFU determination biorxiv.org.

Table 1: Research Findings on Mycobacterial Biomarker Quantification

Research ModelBiomarkerDetection Limit (approx.)Key FindingCitation
In vitro CulturePI 16:0_19:0 (TSA)100 CFUsStrong correlation between biomarker concentration and bacterial count; significantly faster than CFU plating. nih.govbiorxiv.org
Infected MacrophagesPI 16:0_19:0 (TSA)1,000 bacteriaReliable determination of infection status and bacterial load in a cellular context. nih.gov
Infected NeutrophilsPI 16:0_19:0 (TSA)Not specifiedSuccessful quantification of bacterial load after phagocytosis. nih.gov
Ex vivo Mouse LungPI 16:0_19:0 (TSA) / TBSAMENot specifiedBiomarker levels correlate with CFU counts, allowing for rapid assessment of bacterial burden in tissue. nih.govbiorxiv.org

Evaluation of Anti-Mycobacterial Compound Efficacy in Research Settings

A critical application of the precise quantification of mycobacterial biomarkers is the evaluation of the efficacy of anti-mycobacterial compounds. The traditional method of determining growth inhibition by counting CFUs is labor-intensive and time-consuming biorxiv.org. By measuring the reduction in the concentration of biomarkers like TSA, researchers can rapidly assess the effectiveness of potential new drugs. In studies involving axenic cultures, infected macrophages, or animal models, the quantity of TBSAME is measured after exposure to anti-TB agents biorxiv.org. A significant decrease in the biomarker level indicates inhibition of mycobacterial growth. The use of a stable isotope-labeled internal standard like this compound is crucial in these studies to ensure that the observed changes are due to the compound's activity and not analytical variability. This quantitative approach provides a sensitive and accurate means of detecting growth inhibition of M. tuberculosis in various research models biorxiv.org.

Developing and Validating Research-Based Biomarkers for Mycobacterial Activity

The development of reliable biomarkers for mycobacterial activity is a significant goal in tuberculosis research. Such biomarkers are needed to monitor disease progression and treatment response more effectively than existing methods nih.gov. Tuberculostearic acid, as a component of various phospholipids (B1166683), has been identified as a promising candidate nih.govbiorxiv.org. The validation of such a biomarker requires a robust and accurate quantification method. The use of this compound in stable isotope dilution mass spectrometry provides the necessary precision and accuracy for these validation studies. By demonstrating a consistent and predictable relationship between the biomarker concentration and the bacterial load (as determined by CFUs) across different models—from in vitro cultures to ex vivo tissues—researchers can establish the utility of the biomarker nih.govbiorxiv.org. Furthermore, the stability of TSA allows for samples, such as lung homogenates, to be autoclaved before analysis, which is a significant safety advantage biorxiv.org. The development of targeted lipid assays based on these principles can be performed within a day, offering a substantial improvement over conventional culture-based methods nih.gov.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches in Mycobacteriology Research

The era of systems biology has equipped researchers with powerful multi-omics platforms, such as lipidomics, to obtain a global snapshot of cellular processes. In mycobacteriology, lipidomics is particularly vital as lipids constitute up to 60% of the dry weight of M. tuberculosis and are central to its survival, virulence, and interaction with the host. nih.govresearchgate.net These complex lipid profiling studies generate vast datasets of thousands of molecular features from a single sample. nih.gov

A significant challenge in untargeted or global lipidomics is achieving accurate and reproducible quantification of specific lipids within a complex biological extract. researchgate.net This is where Tuberculostearic Acid Methyl-d3 Ester becomes indispensable. As a stable isotope-labeled internal standard, it is the gold standard for quantitative mass spectrometry. When added to a sample at a known concentration at the beginning of the extraction process, it co-purifies with the endogenous, unlabeled TBSA.

During mass spectrometric analysis, the deuterated standard is easily distinguished from its natural counterpart due to a predictable mass shift (an increase of 3 Daltons for the d3-methyl group). Because the isotopic standard and the analyte exhibit nearly identical chemical and physical properties (e.g., extraction efficiency and ionization response), the ratio of their signal intensities allows for precise and accurate quantification of the endogenous TBSA, correcting for sample loss or matrix effects. This approach enables researchers to reliably compare TBSA levels across different mycobacterial strains, growth conditions, or stages of infection, providing robust data for integration into larger multi-omics models of mycobacterial physiology.

Advancements in Isotopic Tracing Techniques for Complex Biological Systems

Isotopic tracing, or metabolic flux analysis, is a powerful technique used to delineate metabolic pathways and understand how organisms utilize various nutrients. nih.govfrontiersin.org This method involves supplying the organism with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹³C-oleic acid) and then tracking the incorporation of the isotope into downstream metabolites. nih.govnih.gov Such studies have been instrumental in revealing the metabolic flexibility of M. tuberculosis, showing it can co-catabolize multiple carbon sources simultaneously to survive within the host. nih.gov

This compound plays a crucial supporting role in these sophisticated experiments. While the primary investigation might trace a ¹³C label from a precursor into the newly synthesized TBSA molecule, the d3-ester is used as a quantitative reference standard. nih.gov For instance, researchers can use ¹³C-labeled oleic acid to study its conversion into TBSA. nih.gov The mass spectrometer can then differentiate between:

Unlabeled, pre-existing TBSA.

¹³C-labeled, newly synthesized TBSA.

The d3-labeled internal standard added for quantification.

This multi-isotope approach allows for the precise measurement of the rate of TBSA biosynthesis (flux) under specific conditions. The distinct mass of the deuterated standard ensures that its signal does not interfere with the signals from the ¹³C-labeled metabolites being traced, enabling clear and unambiguous data for constructing detailed metabolic models of the pathogen.

Novel Research Applications in Mycobacterial Pathogenesis and Host-Pathogen Interaction Studies

Understanding the intricate relationship between M. tuberculosis and its host is paramount for developing new therapeutic strategies. Tuberculostearic acid is a component of major mycobacterial phospholipids (B1166683), such as phosphatidylinositols (PI) and phosphatidylethanolamines (PE), which are located in the plasma membrane and are critical for the structural integrity and physiology of the bacterium. nih.govbiorxiv.org The ability to accurately quantify TBSA and its associated lipids directly impacts the study of mycobacterial pathogenesis.

By using this compound as an internal standard, researchers can conduct highly sensitive and quantitative studies to:

Compare Virulence Factors: Accurately measure differences in TBSA levels between virulent, attenuated, and genetically modified mycobacterial strains to correlate its abundance with pathogenic potential.

Analyze Host-Derived Lipids: Investigate how M. tuberculosis incorporates host-derived fatty acids into its own lipids, including TBSA, during infection. Isotopic tracing experiments powered by quantitative standards can reveal the dynamics of this nutrient acquisition.

Monitor Infection States: Quantify TBSA-containing lipids as biomarkers of bacterial burden in various infection models, from in vitro macrophage cultures to in vivo animal studies. nih.govbiorxiv.org For example, targeted quantification of a specific TBSA-containing phosphatidylinositol (PI 16:0_19:0) has been shown to correlate with bacterial colony-forming units (CFU), offering a rapid method to assess bacterial load. nih.govbiorxiv.org

These precise measurements, enabled by the use of deuterated standards, provide crucial insights into how mycobacteria remodel their lipid membranes in response to the host environment and the stresses of infection, ultimately informing our understanding of disease progression and identifying potential targets for intervention.

Data Tables

Table 1: Compound Properties

PropertyTuberculostearic AcidThis compound
Systematic Name 10-Methyloctadecanoic acidMethyl-d3 10-methyloctadecanoate
Chemical Formula C₁₉H₃₈O₂C₂₀H₃₇D₃O₂
Monoisotopic Mass 298.2872 Da315.3245 Da
Primary Use Biological marker, component of mycobacterial lipidsInternal standard for quantitative mass spectrometry

Table 2: Interactive Data on Research Applications

Research AreaRole of this compoundKey Measurement Principle
Lipidomics (Multi-Omics) Internal StandardCo-elutes with endogenous TBSA but is separated by mass, allowing ratiometric quantification.
Isotopic Tracing / Fluxomics Quantitative ReferenceProvides a stable baseline for accurately measuring the amount of newly synthesized, isotopically-labeled TBSA.
Pathogenesis Studies Quantitative ProbeEnables precise measurement of TBSA levels to correlate with virulence, bacterial load, or metabolic state during infection.

Table 3: Example Mass Spectrometric Data for TBSA-Containing Phosphatidylinositol (PI 16:0_19:0)

This table illustrates how a deuterated standard allows for differentiation in a mass spectrometry experiment. The m/z (mass-to-charge ratio) values are based on published data for the natural lipid. nih.gov

AnalyteDescriptionExpected Precursor Ion (m/z) [M-H]⁻Expected Fragment Ion (m/z)
Endogenous PI (16:0/19:0) The target molecule naturally present in the mycobacterial sample.851.5658297.2798 (TBSA fragment)
Internal Standard PI (16:0/19:0-d3) A synthetic standard where the TBSA moiety is labeled.854.5847300.2986 (TBSA-d3 fragment)

Q & A

Basic: What is the biosynthetic pathway of tuberculostearic acid (TBSA), and how does it inform experimental design for studying its methyl-d3 ester?

TBSA is synthesized via a two-step enzymatic pathway in Mycobacterium spp. and Streptomyces. Oleic acid (18:1 cis9) is first esterified to a phospholipid, followed by methylation at the 10th carbon using S-adenosyl methionine (SAM) as the methyl donor, forming 10-methylene-octadecanoyl. This intermediate is reduced by NADPH-dependent enzymes to yield 10-methylstearic acid (TBSA) . For isotopic studies (e.g., methyl-d3 ester), researchers incorporate deuterated SAM analogs or use deuterated methyl donors during synthesis to trace metabolic flux . Experimental designs should include controls for SAM availability and enzyme activity assays (e.g., Cfa enzyme kinetics ).

Basic: How is tuberculostearic acid methyl-d3 ester utilized as a diagnostic marker in tuberculosis research?

TBSA’s methyl-d3 ester serves as a stable isotope-labeled internal standard in gas chromatography/mass spectrometry (GC-MS) to quantify TBSA in biological samples. This method improves specificity by distinguishing bacterial TBSA from host fatty acids. For example, negative-ion mass spectrometry of pentafluorobenzyl esters enhances sensitivity (detection limits: ~1 ng/mL sputum) and reduces background interference . Researchers must validate assays using clinical samples (e.g., sputum, cerebrospinal fluid) and confirm results with culture-based methods to avoid false positives from environmental mycobacteria .

Basic: What role does tuberculostearic acid play in mycobacterial membrane dynamics?

TBSA constitutes ~17–22% of mycobacterial membrane fatty acids and regulates lateral membrane heterogeneity. It stabilizes lipid raft-like domains by interacting with mycolic acids, which are critical for cell wall integrity and drug resistance . Studies using cfa knockout strains (lacking TBSA) show disrupted membrane fluidity and increased susceptibility to rifampicin . For isotopic studies, methyl-d3 esters enable tracking of TBSA incorporation into membranes via lipidomic profiling .

Advanced: What methodological challenges arise in detecting this compound in complex matrices?

Key challenges include:

  • Matrix interference : Host lipids in sputum or CSF can obscure TBSA signals. Derivatization (e.g., pentafluorobenzyl esters) and selective ion monitoring (SIM) mitigate this .
  • Isotopic purity : Deuterated methyl groups in the ester must be >98% enriched to avoid overlap with natural isotopes. Quality control requires NMR and high-resolution MS .
  • Quantification : Standard curves using deuterated esters must account for batch variability in SAM-dependent methylation efficiency .

Advanced: How do contradictions in TBSA levels across mycobacterial species impact diagnostic and ecological studies?

Fatty acid profiles vary significantly:

  • M. tuberculosis: High TBSA (17–22%) at 28–37°C .
  • Environmental Mycobacteriales (e.g., Dietzia): Elevated TBSA (30–60%) correlates with adaptation to extreme environments .
    These variations complicate diagnostic specificity, as non-pathogenic mycobacteria may yield false positives. Researchers must pair TBSA detection with genomic markers (e.g., IS6110) or host cytokine profiles .

Advanced: How is this compound used in stable isotope dilution mass spectrometry (SID-MS)?

Deuterated esters act as internal standards to normalize extraction efficiency and ionization variability. For example:

  • Sample prep : Spike methyl-d3 ester into sputum homogenates before lipid extraction.
  • GC-MS parameters : Monitor m/z 312 (TBSA) and 315 (deuterated ester) with SIM mode .
  • Validation : Compare with deuterated arabinose (another LAM surrogate) to confirm specificity .

Advanced: What genetic tools are used to study TBSA biosynthesis in mycobacteria?

  • Transposon mutagenesis : Identified cfa as essential for TBSA synthesis. Screen mutants via thin-layer chromatography (TLC) and MALDI-TOF .
  • CRISPR interference : Titrate cfa expression to study dose-dependent membrane effects .
  • Complementation assays : Restore TBSA production in knockouts using plasmid-borne cfa .

Advanced: How does TBSA influence membrane heterogeneity, and what techniques validate this?

TBSA promotes lipid domain formation, visualized via:

  • Laurdan fluorescence : Measures membrane polarity shifts in cfa mutants .
  • Atomic force microscopy (AFM) : Reveals nanoscale membrane roughness in TBSA-deficient strains .
  • Lipidomics : Deuterated esters enable pulse-chase experiments to track TBSA turnover .

Advanced: What ecological implications arise from TBSA abundance in environmental mycobacteria?

Environmental isolates (e.g., Gordonia terrae) show 60% higher TBSA than lab strains, suggesting a role in stress adaptation (e.g., temperature fluctuations, oxidative stress) . Researchers should compare lipidomes under simulated environmental conditions (e.g., low pH, high salinity) and correlate TBSA levels with survival assays.

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